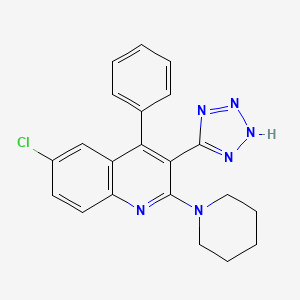
6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO6806051 is a potent dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4 and FABP5). These proteins play a crucial role in the intracellular transport of fatty acids and other lipophilic substances. RO6806051 has shown good selectivity and favorable absorption, distribution, metabolism, and excretion (eADME) properties .
Preparation Methods
The synthesis of RO6806051 involves the design and synthesis of quinoline derivatives. The synthetic route typically includes the following steps:
Formation of the quinoline scaffold: This is achieved through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The quinoline scaffold is then functionalized to introduce the necessary substituents that confer inhibitory activity against FABP4 and FABP5.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS)
Chemical Reactions Analysis
RO6806051 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RO6806051 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of FABP4 and FABP5 in various biochemical pathways.
Biology: It helps in understanding the intracellular transport of fatty acids and other lipophilic substances.
Medicine: It has potential therapeutic applications in the treatment of metabolic diseases, such as obesity and diabetes, by inhibiting FABP4 and FABP5.
Industry: It is used in the development of new drugs targeting FABP4 and FABP5
Mechanism of Action
RO6806051 exerts its effects by inhibiting the activity of FABP4 and FABP5. These proteins are involved in the intracellular transport of fatty acids and other lipophilic substances. By inhibiting these proteins, RO6806051 disrupts the transport of these substances, leading to various biochemical effects. The molecular targets and pathways involved include the binding sites of FABP4 and FABP5, which are crucial for their function .
Comparison with Similar Compounds
RO6806051 is unique in its dual inhibitory activity against both FABP4 and FABP5. Similar compounds include:
XU17: A selective inhibitor of FABP4.
Other quinoline derivatives: These compounds have been designed and synthesized based on the structure of RO6806051 and FABP4/FABP5 crystal complexes
RO6806051 stands out due to its strong inhibitory activity and favorable eADME properties, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H19ClN6 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C21H19ClN6/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-24-26-27-25-20)21(23-17)28-11-5-2-6-12-28/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,24,25,26,27) |
InChI Key |
FXEKONNOBJEKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
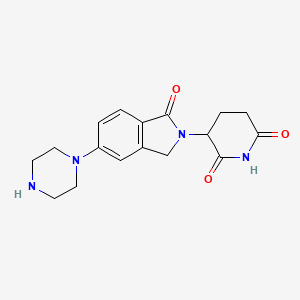
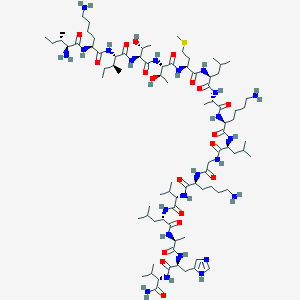

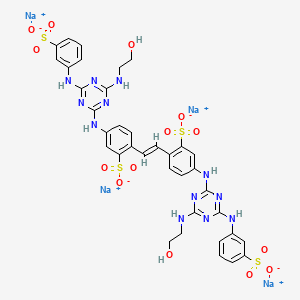

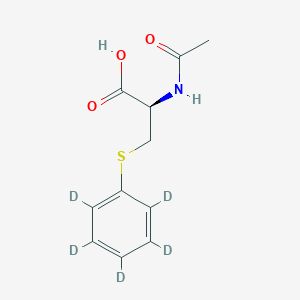
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
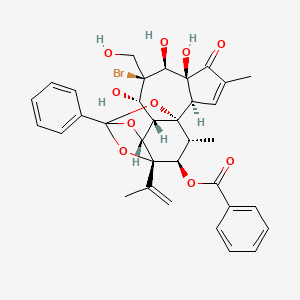
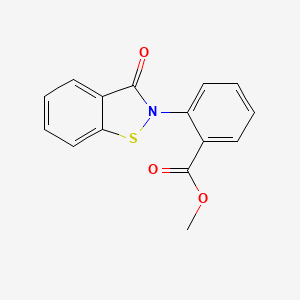
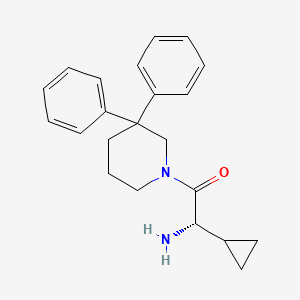


![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
